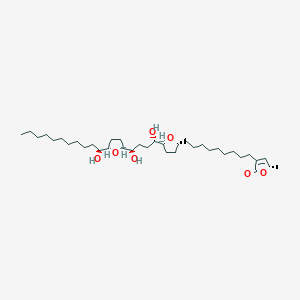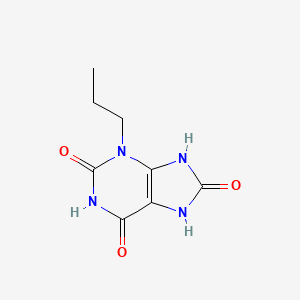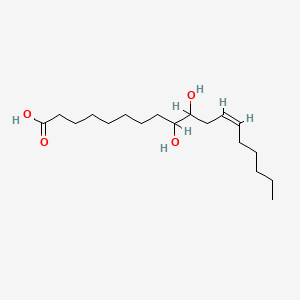
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-DiHOME is a DiHOME obtained by formal dihydroxylation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9,10-DiHOME(1-).
Aplicaciones Científicas De Investigación
Antibacterial Activity : Fatty acid hydrazides like (12Z)-9,10-Dihydroxyoctadec-12-enoic acid are used in synthesizing biologically active compounds. For example, these compounds have shown good antimicrobial activity against E. coli, indicating their potential in antibacterial applications (Banday, Mattoo, & Rauf, 2010).
Presence in Plant Cutins and Suberins : This acid is found in plant cutins and suberins, often comprising up to 60% of the total monomers in some polymers. This highlights its significant role in the structural and protective components of plants (Holloway & Deas, 1973).
Role in Plant Senescence : During senescence in plants, this acid is involved in the photooxidation of unsaturated components of cutins. This process signifies the role of this compound in the aging and degradation of plant tissues (Rontani, Rabourdin, Pinot, Kandel, & Aubert, 2005).
Synthesis of Enantiomerically Pure Forms : Research has been conducted on the asymmetric synthesis of this acid in optically pure form. This has implications for the production of specific enantiomers for targeted applications, such as in chiral drug synthesis (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Development of Enzyme Immunoassay : An enzyme-linked immunosorbent assay for this acid was developed, demonstrating its potential as a biomarker in diseases like acute respiratory distress syndrome and cardiovascular diseases (Zurek, Gee, & Hammock, 2002).
Use in Biodegradable Polymers : Derivatives of this acid are used in preparing biodegradable polymers, like polyanhydrides and polyesters, for drug delivery applications. This showcases its importance in the development of environmentally friendly materials (Yakovleva, Mingaleeva, Vydrina, Kravchenko, & Ishmuratov, 2018).
Algicidal Properties : Isolated from the red alga Tricleocarpa jejuensis, this acid has been identified as an effective algicidal compound against harmful algal blooms. This underscores its potential in controlling environmental and aquatic ecosystem disturbances (Zha, Liang, Oda, & Ishibashi, 2020).
Propiedades
Nombre del producto |
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(Z)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |
Clave InChI |
XEBKSQSGNGRGDW-YFHOEESVSA-N |
SMILES isomérico |
CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



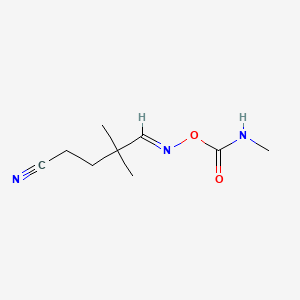
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
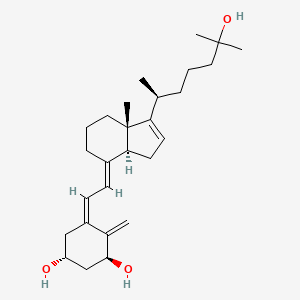
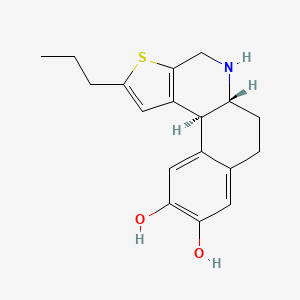
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
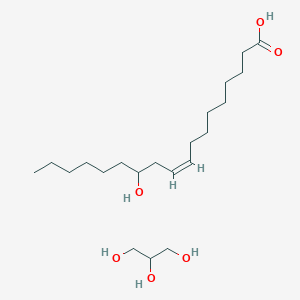
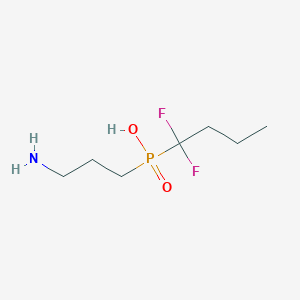
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
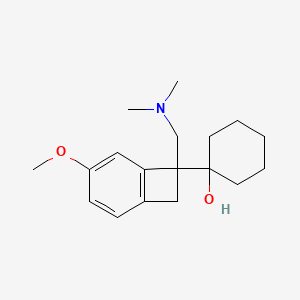
![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)
![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)
